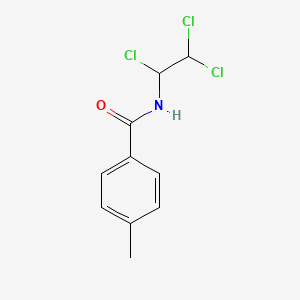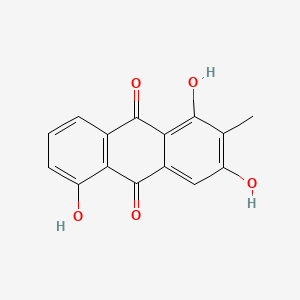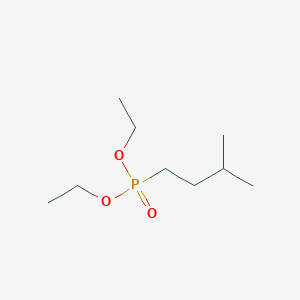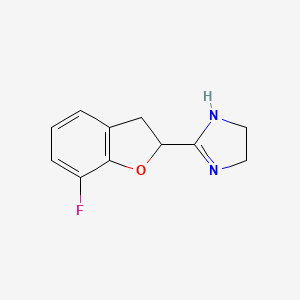silane CAS No. 92617-19-1](/img/structure/B14360751.png)
[(Cyclooct-4-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclooct-4-en-1-yl)oxysilane is a chemical compound with the molecular formula C11H22OSi. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a cyclooctene ring and a trimethylsilyl group. It is used in various scientific and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclooct-4-en-1-yl)oxysilane typically involves the reaction of cyclooct-4-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Cyclooct-4-en-1-ol+Trimethylchlorosilane→(Cyclooct-4-en-1-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (Cyclooct-4-en-1-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Cyclooct-4-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Silanols, siloxanes.
Reduction Products: Simpler silanes.
Substitution Products: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(Cyclooct-4-en-1-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Cyclooct-4-en-1-yl)oxysilane involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of new chemical bonds. This reactivity is attributed to the electron-donating properties of the trimethylsilyl group, which enhances the nucleophilicity of the silicon atom .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane with the formula (CH3)3SiH.
(1-Cyclohepten-1-yloxy)(trimethyl)silane: Similar structure but with a cycloheptene ring instead of a cyclooctene ring.
Uniqueness
(Cyclooct-4-en-1-yl)oxysilane is unique due to its eight-membered cyclooctene ring, which imparts distinct chemical properties compared to other silanes. This structural feature allows for unique reactivity patterns and applications in various fields .
Properties
CAS No. |
92617-19-1 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
cyclooct-4-en-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)12-11-9-7-5-4-6-8-10-11/h4-5,11H,6-10H2,1-3H3 |
InChI Key |
UOVLQHPTGAEEPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCCC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)

![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)

![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)

![3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide](/img/structure/B14360743.png)

